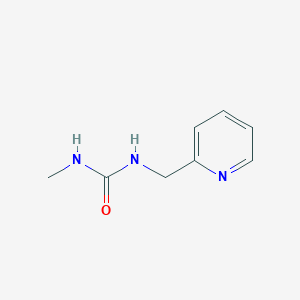

1-Methyl-3-(pyridin-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiproliferative Agents

1-Methyl-3-(pyridin-2-ylmethyl)urea derivatives have been designed and synthesized to serve as antiproliferative agents. These compounds have shown significant effects in inhibiting the proliferation of various cancer cell lines, including A549, HCT-116, and PC-3 . The antiproliferative activity is a crucial aspect of cancer treatment research, aiming to halt the growth and spread of cancer cells.

Apoptosis Induction

Further studies on these urea derivatives have confirmed their ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells without affecting healthy cells, making it a valuable application in cancer therapy.

Cell Cycle Arrest

The compounds have also been observed to arrest the cell cycle in the G1 phase . This application is significant as controlling the cell cycle can prevent the replication of cancer cells, providing another strategy to combat cancer growth.

BRAF Inhibitors

Some derivatives of 1-Methyl-3-(pyridin-2-ylmethyl)urea have potential as BRAF inhibitors . BRAF is a protein that, when mutated, can contribute to cancer development. Inhibiting this protein can be an effective way to treat cancers with BRAF mutations.

Synthesis of Anticancer Agents

The synthesis process of these urea derivatives is itself an important application. It allows for the creation of new anticancer agents that can be further optimized for increased efficacy and selectivity .

Medicinal Chemistry

In medicinal chemistry, the diaryl urea fragments are essential components. The design and synthesis of 1-Methyl-3-(pyridin-2-ylmethyl)urea derivatives contribute to the development of new drugs with potential anticancer properties .

Targeted Drug Design

These compounds are part of a broader effort in targeted drug design. By focusing on specific molecular targets expressed in cancer cells, researchers aim to develop treatments that are more effective and have fewer side effects .

Chemotype Development

The 1-Methyl-3-(pyridin-2-ylmethyl)urea skeleton is considered a new chemotype for designing effective antiproliferative agents. This opens up possibilities for the discovery of novel therapeutic compounds .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their antiproliferative activity against various cancer cell lines

Mode of Action

For instance, in the Biginelli Reaction, an aldehyde, a ß-ketoester, and urea undergo an acid-catalyzed, three-component reaction to synthesize dihydropyrimidones . This suggests that 1-Methyl-3-(pyridin-2-ylmethyl)urea might interact with its targets through similar chemical reactions.

Biochemical Pathways

For example, urea is a key component in the urea cycle, a series of biochemical reactions in the liver that convert ammonia into urea .

Result of Action

Similar compounds have demonstrated significant antiproliferative effects on various cancer cell lines . This suggests that 1-Methyl-3-(pyridin-2-ylmethyl)urea might also exhibit antiproliferative activity, potentially by interfering with cell division or other cellular processes.

properties

IUPAC Name |

1-methyl-3-(pyridin-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUZFXRWRWTGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(pyridin-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)

![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)

![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)

![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)